molecular formula C10H10N2O B2428335 2-(4-cyanophenyl)-N-methylacetamide CAS No. 79149-59-0

2-(4-cyanophenyl)-N-methylacetamide

Cat. No.: B2428335
CAS No.: 79149-59-0
M. Wt: 174.203
InChI Key: NHNGTMPFCORPBI-UHFFFAOYSA-N
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Description

2-(4-cyanophenyl)-N-methylacetamide is an organic compound that features a cyanophenyl group attached to an N-methylacetamide moiety

Mechanism of Action

Target of Action

The compound 2-(4-cyanophenyl)-N-methylacetamide is structurally similar to the derivatives of the dual aromatase–sulfatase inhibitors (DASIs) which target both the aromatase and sulfatase enzymes . These enzymes play a crucial role in the biosynthesis of estrogen, a hormone that fuels the growth and development of certain types of cancers .

Mode of Action

The compound interacts with its targets, the aromatase and sulfatase enzymes, by binding to their active sites. This binding inhibits the activity of these enzymes, thereby reducing the production of estrogen

Biochemical Pathways

The inhibition of aromatase and sulfatase enzymes disrupts the biosynthesis of estrogen. This affects multiple downstream biochemical pathways, particularly those involved in cell proliferation and differentiation. By reducing estrogen levels, the compound can potentially slow down or halt the growth of estrogen-dependent tumors .

Result of Action

The primary molecular effect of this compound is the inhibition of aromatase and sulfatase enzymes, leading to reduced estrogen production. At the cellular level, this can result in slowed growth or death of estrogen-dependent cells . The broader physiological effects depend on the specific context, such as the type and location of the cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenyl)-N-methylacetamide typically involves the reaction of 4-cyanobenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-cyanophenyl)-N-methylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyanophenyl)acetamide
  • N-methyl-4-cyanobenzamide
  • 4-cyanophenyl-N-methylformamide

Uniqueness

2-(4-cyanophenyl)-N-methylacetamide is unique due to the presence of both the cyanophenyl and N-methylacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds .

Properties

IUPAC Name

2-(4-cyanophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-10(13)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNGTMPFCORPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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